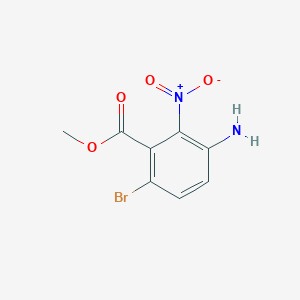

Methyl 3-amino-6-bromo-2-nitrobenzoate

Description

Methyl 3-amino-6-bromo-2-nitrobenzoate is a substituted aromatic ester featuring a bromine atom at position 6, an amino group at position 3, and a nitro group at position 2. The nitro group imparts electron-withdrawing effects, influencing reactivity and stability, while the bromine and amino groups offer sites for further functionalization.

Properties

Molecular Formula |

C8H7BrN2O4 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

methyl 3-amino-6-bromo-2-nitrobenzoate |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,10H2,1H3 |

InChI Key |

DCDLZEKAQLUDLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are sourced from the provided evidence, with notes on discrepancies where applicable.

Table 1: Structural and Molecular Comparison

*Inferred from systematic name; †Molecular formula in includes fluorine (F₃), which conflicts with the name; ‡Discrepancy noted; § lists "Mol.fmla" as 415.11 (likely a typo for molecular weight).

Key Findings:

Substituent Effects: Nitro vs. Methyl: The nitro group in this compound enhances electrophilic substitution reactivity compared to the methyl group in Methyl 3-amino-6-bromo-2-methylbenzoate . Methoxy vs. Amino: Methyl 2-amino-6-bromo-3-methoxybenzoate (as named in ) combines electron-donating methoxy and amino groups, which may stabilize the aromatic ring but reduce reactivity toward electrophiles compared to nitro-substituted analogs .

Molecular Weight Trends :

- The nitro-substituted compound has a higher molecular weight (303.08 g/mol) than its methyl analog (244.09 g/mol) due to the nitro group’s larger mass .

Applications: Methyl 3-amino-6-bromo-2-methylbenzoate is listed in building-block catalogs (e.g., Enamine Ltd), suggesting utility in synthesizing pharmaceuticals or agrochemicals . Brominated benzoxazoles, such as 6-bromo-1,2-benzoxazole, are often used in materials science or as ligands in catalysis .

Data Discrepancies: lists conflicting molecular formulas for Methyl 2-amino-6-bromo-3-methoxybenzoate (C₁₈H₁₂BrF₃N₂O₃), which includes fluorine atoms absent in the name. This may indicate a data-entry error or mislabeling .

Research Implications

- Synthetic Utility: The amino and bromo groups in these compounds make them candidates for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex molecules.

- Stability Concerns: Nitro groups may render this compound more sensitive to reduction or photodegradation than its methyl-substituted counterpart.

- Need for Further Study : Empirical data on solubility, melting points, and reaction kinetics are lacking in the provided evidence, highlighting gaps for future research.

Notes

- Calculated molecular weights are provided for compounds lacking explicit data in the evidence.

- Structural analogs like 6-bromo-1,2-benzoxazole may exhibit divergent reactivity due to heterocyclic ring systems .

Preparation Methods

Directed Nitration of Brominated Precursors

Nitration is typically performed early in the synthesis to leverage the directing effects of existing substituents. For instance, bromine at position 6 acts as a meta director, guiding nitration to position 2. In one approach, methyl 3-amino-6-bromobenzoate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to yield the nitro derivative. However, the presence of the amino group complicates this route due to potential over-nitration or oxidation.

Protecting Group Strategies

To mitigate side reactions, the amino group is often protected as an acetyl or tert-butoxycarbonyl (Boc) derivative before nitration. For example, acetylation of methyl 3-amino-6-bromobenzoate using acetic anhydride followed by nitration at 20°C achieves 85% yield of the protected nitro compound. Subsequent deprotection with aqueous HCl regenerates the amino group.

Bromination Techniques for Position-Specific Substitution

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS and potassium persulfate (K₂S₂O₈) in methanol at 60°C for 16 hours is a robust method for introducing bromine at position 6. This approach avoids electrophilic substitution challenges posed by deactivating nitro groups. Key parameters include:

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.5 equiv |

| K₂S₂O₈ Equivalents | 2.0 equiv |

| Solvent | Methanol |

| Temperature | 60°C |

| Reaction Time | 16 hours |

The procedure yields 70–75% of the brominated product, with minimal di-bromination due to the steric hindrance from the nitro group.

Electrophilic Bromination with Bromine

In cases where radical pathways are unsuitable, electrophilic bromination using Br₂ in dichloromethane under UV light achieves selective substitution. For example, methyl 3-amino-2-nitrobenzoate reacts with 2–4 equivalents of Br₂ at 0–10°C, yielding 80–85% of the 6-bromo derivative. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by stabilizing intermediates.

Esterification and Functional Group Compatibility

Fischer Esterification of Carboxylic Acid Precursors

Esterification of 3-amino-6-bromo-2-nitrobenzoic acid with methanol, catalyzed by H₂SO₄, proceeds at reflux (65°C) for 12 hours. This method achieves >90% conversion but requires careful pH control (6–8) to prevent ester hydrolysis during subsequent steps.

Acyl Chloride-Mediated Ester Synthesis

Conversion of the carboxylic acid to its acyl chloride (using SOCl₂) followed by reaction with methanol at 0°C provides higher purity (>98%) but involves hazardous reagents. This route is preferred for large-scale synthesis due to its scalability and reduced reaction time (4–6 hours).

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, petroleum ether:EtOAc = 10:1) effectively removes unreacted starting materials and byproducts. For industrial applications, recrystallization from toluene at 0–5°C yields light yellow crystals with 99.1% HPLC purity.

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) confirms the structure: δ 3.93 (s, 3H, OCH₃), 7.76–8.28 (m, 3H, aromatic), 9.97 (s, 1H, NH₂). Mass spectrometry aligns with the molecular ion peak at m/z 275.06 (C₈H₇BrN₂O₄).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Bromination | 70–75% | 98% | Moderate | High |

| Electrophilic Brom. | 80–85% | 99% | High | Moderate |

| Fischer Esterification | >90% | 95% | Low | Low |

Radical bromination offers cost advantages, while electrophilic methods ensure higher yields for small-scale applications.

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3-amino-6-bromo-2-nitrobenzoate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, bromination, and esterification. For nitration, a mixture of concentrated nitric and sulfuric acids is commonly used at controlled temperatures (0–5°C) to avoid over-nitration. Bromination may require electrophilic substitution using Br₂ in the presence of a Lewis catalyst (e.g., FeBr₃). Esterification with methanol under acidic conditions (H₂SO₄) completes the process. Purity is maximized via recrystallization in polar aprotic solvents (e.g., DMSO) and monitored by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substituent positions (e.g., bromine deshielding effects).

- FT-IR : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₈BrN₂O₄, ~297.04 g/mol) and fragments (e.g., loss of methyl ester group).

- XRD : For crystalline samples, resolves spatial arrangement of substituents .

Advanced Research Questions

Q. How can crystallography tools like SHELX and ORTEP-III aid in resolving structural ambiguities in this compound derivatives?

- Methodological Answer : SHELX refines crystal structures using intensity data to model hydrogen bonding and torsional angles. ORTEP-III generates graphical representations of thermal ellipsoids, highlighting potential disorder in nitro or bromine substituents. For example, hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed via graph-set notation to predict packing motifs .

Q. What reaction mechanisms explain the competing pathways observed during Suzuki-Miyaura coupling of this compound?

- Methodological Answer : The bromine atom undergoes oxidative addition with Pd(0) catalysts, but steric hindrance from the nitro and ester groups may favor β-hydride elimination or dehalogenation. Kinetic studies (e.g., monitoring via ¹⁹F NMR with fluorinated arylboronic acids) and DFT calculations can differentiate between concerted metalation-deprotonation (CMD) and electrophilic substitution pathways .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro group is a strong meta-directing deactivator, while the amino group (in its protonated form) acts as an ortho/para-directing activator. Competition between these groups dictates regioselectivity. Hammett σ constants predict reactivity: σₘ (NO₂) = +1.43 vs. σₚ (NH₂) = -0.66. Experimental validation via kinetic isotope effects (KIE) or substituent scrambling is recommended .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or protonation states. Use temperature-dependent solubility assays (e.g., van’t Hoff plots) and pH titrations to identify dominant species. For example, the amino group’s pKa (~4.5) affects solubility in aqueous buffers. Pair with solid-state NMR to detect polymorphs .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.